5-Bromo-7-chloro-1,3-benzoxazol-2-amine
Overview
Description
5-Bromo-7-chloro-1,3-benzoxazol-2-amine is a halogenated benzoxazole derivative with the molecular formula C7H4BrClN2O. This compound is characterized by the presence of bromine and chlorine atoms on the benzene ring, which significantly influence its chemical properties and reactivity.
Mechanism of Action
Mode of Action
The exact mode of action of 5-Bromo-7-chloro-1,3-benzoxazol-2-amine is currently unknown. Benzoxazole derivatives are known to interact with various biological targets, potentially leading to changes in cellular processes .
Biochemical Pathways
Benzoxazole derivatives are known to have a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-7-chloro-1,3-benzoxazol-2-amine typically involves the bromination and chlorination of benzoxazole derivatives. One common method is the reaction of 1,3-benzoxazol-2-amine with bromine and chlorine in the presence of a suitable catalyst, such as ferric chloride (FeCl3), under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of halogenating agents and catalysts. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-7-chloro-1,3-benzoxazol-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogen exchange reactions with other halides or nucleophilic substitution reactions with amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted benzoxazoles or other derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-bromo-7-chloro-1,3-benzoxazol-2-amine is used as a building block for the synthesis of more complex organic compounds. Its halogenated structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its unique structure allows it to interact with specific biological targets, making it useful in drug discovery and development.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has been studied for its potential use in treating various diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.
Industry: The compound is also utilized in the chemical industry for the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it a versatile component in various industrial applications.
Comparison with Similar Compounds
5-Bromo-1,3-benzoxazol-2-amine
7-Chloro-1,3-benzoxazol-2-amine
5-Bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride
Uniqueness: this compound stands out due to its unique combination of bromine and chlorine atoms, which confer distinct chemical and biological properties compared to its similar counterparts
Properties
IUPAC Name |
5-bromo-7-chloro-1,3-benzoxazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2O/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSJMJXQUPOKLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(O2)N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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